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Introduction
(R)-2-Amino-4-methoxy-4-oxobutanoic acid, also known as D-Aspartic acid β-methyl ester,

is a chiral amino acid derivative of significant interest in pharmaceutical and biochemical

research. Its structural similarity to endogenous amino acids makes it a valuable building block

in the synthesis of peptidomimetics and other bioactive molecules. Accurate structural

elucidation and purity assessment are paramount in any research and development setting.

This guide provides a comprehensive comparison of the expected spectroscopic data for (R)-2-
Amino-4-methoxy-4-oxobutanoic acid with the experimentally obtained data for its parent

compound, D-Aspartic acid.

This document is intended for researchers, scientists, and drug development professionals who

require a deep understanding of the spectroscopic characteristics of this compound and its

analogues. The methodologies and data presented herein are grounded in established

scientific principles to ensure trustworthiness and reproducibility.

Spectroscopic Profile of (R)-2-Amino-4-methoxy-4-
oxobutanoic acid: A Comparative Analysis
While a comprehensive set of publicly available, experimentally derived spectra for (R)-2-
Amino-4-methoxy-4-oxobutanoic acid is limited, its spectroscopic characteristics can be

confidently predicted based on fundamental principles and comparison with structurally related
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molecules. For the purpose of this guide, we will use D-Aspartic acid as our primary reference

compound, for which extensive spectroscopic data is available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the

chemical environment of each proton and carbon atom, respectively.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum of (R)-2-Amino-4-methoxy-4-oxobutanoic acid in a suitable

deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show distinct signals for the methoxy

protons, the methylene protons (CH₂), and the alpha-proton (α-CH).
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Functional

Group

Expected

Chemical Shift

(ppm)

Multiplicity Integration Notes

Methoxy (CH₃) ~3.7 Singlet 3H

The sharp singlet

is characteristic

of a methyl ester.

Methylene (CH₂) 2.8 - 3.0

Doublet of

Doublets (dd) or

Multiplet

2H

These protons

are

diastereotopic

and will likely

appear as a

complex multiplet

due to coupling

to the α-proton.

Alpha-Proton (α-

CH)
3.9 - 4.2

Triplet (t) or

Doublet of

Doublets (dd)

1H

The chemical

shift is influenced

by the adjacent

amino and

carboxylic acid

groups. Its

multiplicity will

depend on the

coupling with the

methylene

protons.

Amino (NH₂) Variable Broad Singlet 2H The chemical

shift and

appearance of

this peak are

highly dependent

on the solvent,

concentration,

and temperature.

In D₂O, this

signal will
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exchange and

may not be

observed.

Carboxylic Acid

(OH)
Variable Broad Singlet 1H

Similar to the

amino protons,

this signal is

broad and its

position is

variable. It will

also exchange in

D₂O.

Comparative ¹H NMR Data for D-Aspartic Acid:

For comparison, the ¹H NMR spectrum of D-Aspartic acid in D₂O typically shows a triplet for

the α-proton around 3.98 ppm and two distinct signals for the diastereotopic methylene protons

around 2.83 and 2.92 ppm.[1] The absence of a methoxy signal is the key differentiating

feature.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton.

Carbon Atom
Expected Chemical Shift

(ppm)
Notes

Methoxy (CH₃) ~52
Characteristic chemical shift

for a methyl ester carbon.

Methylene (CH₂) ~35

Alpha-Carbon (α-CH) ~50

Ester Carbonyl (C=O) ~172

Carboxylic Acid Carbonyl

(C=O)
~175

Generally, carboxylic acid

carbonyls are slightly downfield

compared to ester carbonyls.
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Comparative ¹³C NMR Data for D-Aspartic Acid:

In the ¹³C NMR spectrum of D-Aspartic acid, one would expect to see signals for the methylene

carbon, the alpha-carbon, and two carboxylic acid carbonyls, but no signal in the methoxy

region.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of

infrared radiation.

Expected IR Absorption Bands:

Functional Group
Expected

Wavenumber (cm⁻¹)
Intensity Notes

N-H Stretch (Amine) 3200 - 3500 Medium, Broad
Characteristic of a

primary amine.

O-H Stretch

(Carboxylic Acid)
2500 - 3300 Strong, Very Broad

This broad absorption

is a hallmark of a

hydrogen-bonded

carboxylic acid.

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=O Stretch (Ester) ~1735 Strong

A key band for

identifying the methyl

ester.

C=O Stretch

(Carboxylic Acid)
~1710 Strong

This band may

overlap with the ester

carbonyl.

N-H Bend (Amine) 1550 - 1650 Medium

C-O Stretch (Ester) 1000 - 1300 Strong

Comparative IR Data for D-Aspartic Acid:
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The IR spectrum of D-Aspartic acid is well-documented and shows the characteristic broad O-

H and N-H stretches, along with two C=O stretching bands for the two carboxylic acid groups.

[2][3] The key difference in the spectrum of (R)-2-Amino-4-methoxy-4-oxobutanoic acid
would be the presence of a distinct C=O stretch for the ester at a slightly higher wavenumber

than the carboxylic acid carbonyls and a strong C-O stretching band.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge

ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can

also provide structural information through fragmentation patterns.

Expected Mass Spectrometric Data:

Molecular Formula: C₅H₉NO₄[4]

Molecular Weight: 147.13 g/mol [4]

Expected [M+H]⁺ Ion: m/z 148.06

Expected [M-H]⁻ Ion: m/z 146.04

Key Fragmentation Pathways:

In tandem mass spectrometry (MS/MS), the molecular ion would be expected to fragment via

characteristic pathways for amino acid esters. These include the loss of the methoxy group (-

OCH₃), the loss of the carboxylic acid group (-COOH), and cleavage of the Cα-Cβ bond.

Comparative Mass Spectrometry Data for D-Aspartic Acid:

D-Aspartic acid has a molecular weight of 133.10 g/mol .[5] Its mass spectrum shows a

molecular ion peak corresponding to this mass.[6] The fragmentation pattern is dominated by

the loss of water and the carboxylic acid groups. The higher molecular weight of the target

compound is a clear distinguishing feature.

Experimental Protocols
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The following are detailed, step-by-step methodologies for acquiring the spectroscopic data

discussed above. These protocols are designed to be self-validating by including necessary

calibration and control steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation Data Acquisition Data Processing

Weigh 5-10 mg of sample Dissolve in ~0.7 mL of deuterated solvent (e.g., D₂O or DMSO-d₆) Add internal standard (e.g., TSP or TMSP) Transfer to a 5 mm NMR tube Insert sample into NMR spectrometerPrepared Sample Lock and shim the spectrometer Acquire ¹H NMR spectrum (e.g., 32 scans) Acquire ¹³C NMR spectrum (e.g., 1024 scans) Apply Fourier transformRaw FID Data Phase and baseline correct the spectra Calibrate chemical shifts to internal standard Integrate ¹H signals and pick peaks for both spectra Analysis & InterpretationProcessed Spectra

Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis.

Sample Preparation:

Accurately weigh 5-10 mg of the analytical sample.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O

for exchangeable protons, DMSO-d₆ for observing all protons) in a clean vial.

Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄

acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for DMSO-d₆.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and perform shimming to

optimize the magnetic field homogeneity.
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Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of

scans (e.g., 16-64) should be co-added to achieve an adequate signal-to-noise ratio.

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number

of scans (e.g., 1024 or more) will be necessary.

Data Processing and Analysis:

Apply a Fourier transform to the raw free induction decay (FID) data.

Perform phase and baseline correction on the resulting spectra.

Calibrate the chemical shift axis using the signal from the internal standard (0.0 ppm for

TSP and TMS).

Integrate the signals in the ¹H spectrum and perform peak picking for both ¹H and ¹³C

spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol (Thin Solid Film Method)

Sample Preparation Data Acquisition Data Processing

Dissolve a small amount of solid in a volatile solvent (e.g., methanol) Place a drop of the solution onto a salt plate (e.g., KBr) Allow the solvent to evaporate completely Place the salt plate in the sample holder of the FTIR spectrometerPrepared Sample Acquire a background spectrum of the clean, empty salt plate Acquire the sample spectrum (e.g., 32 scans) Perform background subtractionRaw Spectra Identify and label significant absorption bands Analysis & InterpretationProcessed Spectrum

Click to download full resolution via product page

Caption: Workflow for FTIR spectroscopic analysis.

Sample Preparation:

Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent in

which it is soluble (e.g., methanol or methylene chloride).[7]
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Place one to two drops of this solution onto the surface of an IR-transparent salt plate

(e.g., KBr or NaCl).[7]

Allow the solvent to fully evaporate, leaving a thin film of the solid sample on the plate.[7]

Instrument Setup and Data Acquisition:

Place the salt plate into the sample holder of the FTIR spectrometer.

Acquire a background spectrum. This will be automatically subtracted from the sample

spectrum to remove contributions from atmospheric water and carbon dioxide.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-

quality spectrum.

Data Processing and Analysis:

The instrument software will automatically perform the background subtraction.

Identify the wavenumbers of the major absorption bands and correlate them with specific

functional groups.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Protocol

Sample Preparation Data Acquisition Data Processing

Prepare a dilute solution of the sample in the mobile phase (e.g., 10 µg/mL) Filter the solution through a 0.22 µm syringe filter Transfer to an autosampler vial Inject the sample into the LC-MS systemPrepared Sample Separate components on a suitable HPLC/UHPLC column (e.g., C18) Detect ions using the mass spectrometer in full scan mode (positive and negative ionization) Extract the mass spectrum for the chromatographic peak of interestRaw LC-MS Data Identify the molecular ion ([M+H]⁺ or [M-H]⁻) Analyze fragmentation patterns (if MS/MS data is acquired) Analysis & InterpretationProcessed Mass Spectrum

Click to download full resolution via product page

Caption: Workflow for LC-MS analysis.

Sample and Mobile Phase Preparation:
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Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or water).

Prepare the mobile phases. For reversed-phase chromatography, these typically consist of

an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g.,

acetonitrile with 0.1% formic acid).

Prepare a dilute working solution of the sample (e.g., 1-10 µg/mL) in the initial mobile

phase composition.

Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.

Instrument Setup and Data Acquisition:

Equilibrate the LC column (e.g., a C18 column) with the initial mobile phase conditions.

Set up the mass spectrometer with appropriate ionization source parameters (e.g.,

electrospray ionization - ESI).

Inject the sample onto the LC column and begin the chromatographic separation.

Acquire mass spectral data in full scan mode over a relevant mass range (e.g., m/z 50-

500) in both positive and negative ionization modes.

Data Processing and Analysis:

Process the raw data using the instrument's software.

Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

Identify the molecular ion peak ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode) and

confirm that the m/z value corresponds to the expected molecular weight.

Conclusion
This guide provides a detailed framework for the spectroscopic characterization of (R)-2-
Amino-4-methoxy-4-oxobutanoic acid. By leveraging a comparative approach with the well-

characterized D-Aspartic acid, researchers can confidently identify the key spectroscopic

features of this important amino acid derivative. The provided experimental protocols offer
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robust and reproducible methods for obtaining high-quality spectroscopic data, ensuring the

scientific integrity of future studies involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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